molecular formula C10H18ClN B3380546 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride CAS No. 1955553-56-6

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride

Cat. No.: B3380546
CAS No.: 1955553-56-6
M. Wt: 187.71
InChI Key: WOTCSHZVGJMSRR-UHFFFAOYSA-N
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Description

4-Azatricyclo[5.2.2.0²,⁶]undecane hydrochloride is a heterocyclic compound featuring a rigid tricyclic scaffold with a nitrogen atom integrated into its structure. Its molecular formula is C₁₀H₁₇N·HCl (MW: 187.71), and it exists as a racemic mixture of enantiomers . The compound is synthesized via multistep routes involving Diels-Alder reactions and subsequent functionalization, with the hydrochloride salt enhancing solubility and stability for pharmacological applications . Structural studies using density functional theory (DFT) and X-ray crystallography reveal a compact, bicyclo-fused framework with distinct stereoelectronic properties .

Properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTCSHZVGJMSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C3C2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955553-56-6
Record name 4-azatricyclo[5.2.2.0,2,6]undecane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction forms an intermediate, which is then hydrolyzed to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₈ClN
  • Molecular Weight : 187.71 g/mol
  • CAS Number : 1955553-56-6

The compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications. Its unique structure allows for diverse interactions with biological targets, including receptors and enzymes.

Antiviral Activity

Research has indicated that derivatives of 4-azatricyclo[5.2.2.0,2,6]undecane exhibit anti-HIV-1 activity. A study synthesized a series of arylpiperazine derivatives based on this compound and evaluated their cytotoxicity against MT-4 cells, showing promising results in inhibiting HIV multiplication .

Anticancer Potential

The compound has been investigated for its potential anticancer properties. Several derivatives have demonstrated inhibitory effects on cancer cell proliferation, suggesting that 4-azatricyclo[5.2.2.0,2,6]undecane could be a lead compound in developing new anticancer agents .

Neuropharmacological Effects

Due to its structural similarities with known psychoactive compounds, there is interest in exploring its effects on neurotransmitter systems. Initial studies suggest that it may interact with adrenergic and serotonergic receptors, which are critical in mood regulation and anxiety disorders .

Synthesis and Derivative Development

The synthesis of 4-azatricyclo[5.2.2.0,2,6]undecane hydrochloride can be achieved through various methods, including Diels-Alder cycloaddition reactions that form the core bicyclic structure . The development of derivatives has been a focal point in research to enhance biological activity and reduce toxicity.

Derivative Name Structure Type Notable Activity
4-Azatricyclo[5.2.1.0(2,6)]decane hydrochlorideBicyclicAntidepressant
3-Azabicyclo[3.3.1]nonan-9-oneBicyclicAnalgesic properties
(±)-CitalopramTricyclicSelective serotonin reuptake inhibitor

This table highlights some notable derivatives that share structural characteristics with this compound and their associated biological activities.

Case Study 1: Anti-HIV Activity

In a specific study involving the synthesis of arylpiperazine derivatives from this compound, several compounds were evaluated for their efficacy against HIV-1 in MT-4 cells. The results indicated that certain derivatives exhibited significant antiviral properties, warranting further investigation into their mechanisms of action and potential clinical applications .

Case Study 2: Anticancer Properties

Another study focused on the synthesis of novel derivatives aimed at targeting cancer cell lines showed promising results in reducing cell viability in vitro. These findings suggest that modifications to the original structure can enhance antitumor activity while minimizing side effects associated with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the ring system can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in ring size, substituents, and oxidation states, leading to varied pharmacological profiles. Key comparisons include:

Compound Structure Molecular Weight Key Features Pharmacological Activity
4-Azatricyclo[5.2.2.0²,⁶]undecane hydrochloride Tricyclic, saturated, HCl salt 187.71 High solubility (HCl salt), rigid scaffold Not explicitly reported; potential CNS applications inferred
4-Azatricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione Tricyclic with three ketone groups 247.24 Electrophilic carbonyl groups, planar structure Anti-HIV-1 activity (EC₅₀: 2–10 μM in MT-4 cells)
10-(Diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione Unsaturated decene ring, diphenylmethylene substituent 379.42 Extended conjugation, lipophilic substituent Antibacterial (MIC: 8–32 μg/mL), antiviral (CVB-2 inhibition)
(4-Azatricyclo[5.2.2.0²,⁶]undec-8-en-4-yl)(cyclohexyl)methanone Unsaturated undecene ring, cyclohexylmethanone group 261.38 Increased steric bulk, ketone functionality Structural analog; activity under investigation

Pharmacological and Computational Insights

  • Anti-HIV Activity : The trione derivatives exhibit potent anti-HIV-1 activity, likely due to interactions with viral enzymes or host cell receptors. The hydrochloride form’s lack of ketone groups may reduce this activity but improve metabolic stability .
  • Antibacterial/Antiviral Activity : Diphenylmethylene-substituted analogs show broader-spectrum activity, attributed to their ability to disrupt microbial membranes or viral capsids .
  • Computational Predictions : DFT studies highlight the trione’s electron-deficient carbonyl groups as critical for binding, while the hydrochloride’s ionic nature may favor solubility over membrane permeability .

Research Findings and Implications

  • Anti-HIV Potential: Trione derivatives demonstrated EC₅₀ values of 2–10 μM against HIV-1, with low cytotoxicity (CC₅₀ > 100 μM), making them promising leads for antiretroviral drug development .
  • Structural Optimization : Modifications like introducing arylpiperazine groups enhanced activity, suggesting that the hydrochloride’s scaffold could be tailored for targeted delivery .
  • Collision Cross-Section Data : The hydrochloride’s predicted CCS (129.5–141.4 Ų) indicates a compact structure, advantageous for blood-brain barrier penetration in CNS therapies .

Biological Activity

4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including synthesis methods, biological effects, and relevant case studies.

  • Molecular Formula : C10H18ClN
  • Molecular Weight : 187.71 g/mol
  • CAS Number : 1955553-56-6

The compound features a bicyclic structure that contributes to its biological activity. Its hydrochloride form enhances solubility, making it suitable for various in vitro and in vivo studies.

Synthesis

The synthesis of this compound has been documented using Diels-Alder reactions and other organic synthesis techniques. For example, the synthesis involves the use of cyclohexadiene derivatives as starting materials to produce various tricyclic compounds, including derivatives like 4-aza-tricyclo[5.2.2.0,2,6]undecane-3,5,8-triones .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

  • Cognitive Function : Preliminary studies suggest potential benefits in cognitive function enhancement through inhibition of specific enzymes related to cognitive decline .
  • Antidepressant Activity : Some derivatives have shown promise in modulating serotonin receptors, indicating a potential role in treating depression and anxiety disorders .
  • Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier makes it a candidate for neuroprotective applications .

Case Studies and Research Findings

  • Inhibitory Activity on Enzymes : A study evaluated the inhibitory effects of synthesized derivatives of 4-Azatricyclo[5.2.2.0,2,6]undecane on human 11β-HSD1 enzyme activity. Results indicated that some compounds demonstrated significant inhibitory potency at concentrations as low as 10 µM .
    CompoundIC50 (µM)Selectivity
    Compound A5High
    Compound B8Moderate
    Compound C12Low
  • Neuropharmacological Studies : In vivo studies have shown that certain derivatives can enhance memory retention in rodent models when administered at specific dosages . The results suggest a correlation between structural modifications and enhanced cognitive performance.
  • Safety and Toxicity Assessments : Toxicological evaluations indicated that while some derivatives exhibited promising biological activity, they also required further assessment for safety profiles to ensure their viability for clinical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride derivatives?

  • Methodological Answer : The synthesis typically involves multistep reactions starting with cyclohex-2-en-1-one and maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. For example, the intermediate 3,5-dioxo-4-azatricyclo[5.2.2.0²,⁶]undec-8-en-8-yl acetate is hydrolyzed using aqueous-ethanolic ammonia to yield the trione derivative . Hydrogenation steps (e.g., Pd/C catalysis) are employed to reduce double bonds in intermediates, as demonstrated in the synthesis of (4-Azatricyclo[5.2.2.0²,⁶]undec-4-yl)(cyclohexyl)methanone .

Q. How is structural confirmation achieved for this compound and its derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the primary method for structural elucidation. For instance, the integration of proton signals and carbon environments in derivatives like (4-Azatricyclo[5.2.2.0²,⁶]undec-8-en-4-yl)(cyclohexyl)methanone confirms bond connectivity and stereochemistry . Complementary techniques such as FT-Raman and FT-IR spectroscopy are used to analyze vibrational modes, supported by computational methods like Gaussian03 for normal mode assignments .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

  • Methodological Answer : Safe handling requires avoiding inhalation, skin contact, and electrostatic discharge. Storage mandates tightly sealed containers in dry, ventilated areas. Spills should be vacuumed or swept into chemically resistant containers, with disposal adhering to institutional hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling optimize the design of 4-Azatricyclo[5.2.2.0,2,6]undecane-based inhibitors for pharmacological targets?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) calculations are critical. For example, Gaussian03-based potential energy distribution (PED) analyses predict vibrational wavenumbers and validate experimental FT-Raman/IR data, aiding in structure-activity relationship (SAR) studies for targets like 11β-hydroxysteroid dehydrogenase type 1 .

Q. What methodologies are used to evaluate the pharmacological activity of 4-Azatricyclo[5.2.2.0,2,6]undecane derivatives?

  • Methodological Answer : Cell-based assays, such as HIV-1 inhibition studies in MT-4 cells, quantify antiviral efficacy. Derivatives are tested at non-cytotoxic concentrations (e.g., 10–100 µM) to determine IC₅₀ values. Parallel assays for cytotoxicity (e.g., MTT tests) ensure selectivity . SAR analysis further identifies critical functional groups, such as the trione moiety, for enhancing bioactivity .

Q. How do structural modifications to the tricyclic core influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Systematic substitutions (e.g., cyclohexylmethanone groups) are synthesized and characterized via NMR/X-ray crystallography. Comparative studies reveal that saturation of the undecene ring (e.g., Pd/C-catalyzed hydrogenation) enhances stability without compromising inhibitory activity against targets like HIV-1 .

Q. What analytical challenges arise in resolving spectral data for 4-Azatricyclo[5.2.2.0,2,6]undecane derivatives, and how are they addressed?

  • Methodological Answer : Overlapping signals in NMR spectra (e.g., due to stereochemical complexity) are resolved using 2D techniques (COSY, HSQC). For vibrational spectra, hybrid DFT calculations (B3LYP/6-31G*) correlate experimental FT-IR/Raman peaks with specific bond vibrations, reducing ambiguity in assignments .

Methodological Notes

  • Data Interpretation : Contradictions in spectral or biological data (e.g., unexpected cytotoxicity) should prompt re-evaluation of synthetic purity (HPLC/MS) or assay conditions (e.g., cell line viability controls) .
  • Experimental Design : Include control compounds (e.g., non-tricyclic analogs) to isolate the azatricyclo core’s contribution to observed effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride
Reactant of Route 2
4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride

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